molecular formula C11H11NO B6241352 2-ethyl-1H-indole-3-carbaldehyde CAS No. 95202-42-9

2-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B6241352
CAS No.: 95202-42-9
M. Wt: 173.2
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Description

2-ethyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various biologically active molecules, making it an important target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and carried out under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that include the formation of the indole nucleus followed by functionalization at specific positions. The choice of starting materials, catalysts, and reaction conditions can vary depending on the desired product and scale of production .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Indole-based compounds are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group at the C-2 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interactions with molecular targets and its overall pharmacological profile .

Properties

CAS No.

95202-42-9

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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